Cas no 2228618-08-2 ((4-chloro-1-methyl-1H-imidazol-5-yl)methanamine)
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine
- EN300-1991582
- 2228618-08-2
-
- Inchi: 1S/C5H8ClN3/c1-9-3-8-5(6)4(9)2-7/h3H,2,7H2,1H3
- InChI Key: LVYOOJUCECWOKG-UHFFFAOYSA-N
- SMILES: ClC1=C(CN)N(C)C=N1
Computed Properties
- Exact Mass: 145.0406750g/mol
- Monoisotopic Mass: 145.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 43.8Ų
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991582-0.05g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1991582-0.1g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1991582-0.25g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1991582-0.5g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1991582-1.0g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1991582-2.5g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1991582-5.0g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1991582-10.0g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1991582-1g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1991582-5g |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine |
2228618-08-2 | 5g |
$4309.0 | 2023-09-16 |
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine
Introduction to (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine (CAS No. 2228618-08-2)
(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine (CAS No. 2228618-08-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine.
Chemical Properties: (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine is a colorless to pale yellow liquid with a molecular formula of C6H9ClN3 and a molecular weight of approximately 160.60 g/mol. The compound features a chlorinated imidazole ring attached to a methyl group and an amino group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various experimental protocols.
Synthesis Methods: The synthesis of (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chloro-1-methylimidazole with formaldehyde in the presence of a reducing agent such as sodium borohydride. This approach yields high purity and good yields, making it a preferred method in both academic and industrial settings. Another synthetic route involves the nucleophilic substitution of a halide on an imidazole derivative followed by reduction to form the desired amine. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using catalytic systems and microwave-assisted reactions.
Biological Activities: (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Research has shown that this compound exhibits significant activity against various bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, studies have demonstrated that (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as arthritis and colitis.
In the field of cancer research, (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine has shown potential as an antiproliferative agent. Preclinical studies have indicated that the compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. These findings have sparked interest in further investigating the compound's mechanisms of action and its potential use in combination with other anticancer therapies.
Clinical Applications: While still in the early stages of development, (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine has shown promise in preclinical studies for various therapeutic applications. Clinical trials are currently underway to evaluate its safety and efficacy in treating bacterial infections, inflammatory diseases, and certain types of cancer. Preliminary results from these trials have been encouraging, suggesting that the compound may offer new treatment options for patients with unmet medical needs.
Recent Research Advancements: Recent advancements in computational chemistry and high-throughput screening technologies have significantly accelerated the discovery and optimization of compounds like (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine. Machine learning algorithms have been employed to predict the biological activity and pharmacokinetic properties of these compounds, enabling researchers to identify lead candidates more efficiently. Additionally, structural biology techniques such as X-ray crystallography and cryo-electron microscopy have provided valuable insights into the molecular interactions between (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine and its target proteins.
In conclusion, (4-chloro-1-methyl-1H-imidazol-5-yl)methanamine (CAS No. 2228618-08-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are expected to uncover new insights into its mechanisms of action and optimize its use in clinical settings.
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